molecular formula C28H31NO6 B14952928 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14952928
M. Wt: 477.5 g/mol
InChI Key: GDNNKYNYDDYFMB-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. This class of molecules is characterized by a fused chromene-pyrrole-dione core, which is often functionalized with diverse substituents to modulate physicochemical and biological properties .

The compound features a 3-methoxy-4-(3-methylbutoxy)phenyl group at position 1 and a tetrahydrofuran-2-ylmethyl moiety at position 2. Synthetic routes for such derivatives typically involve multicomponent reactions (MCRs) of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The versatility of this scaffold has led to its exploration in drug discovery, particularly for libraries of bioactive molecules .

Properties

Molecular Formula

C28H31NO6

Molecular Weight

477.5 g/mol

IUPAC Name

1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H31NO6/c1-17(2)12-14-34-22-11-10-18(15-23(22)32-3)25-24-26(30)20-8-4-5-9-21(20)35-27(24)28(31)29(25)16-19-7-6-13-33-19/h4-5,8-11,15,17,19,25H,6-7,12-14,16H2,1-3H3

InChI Key

GDNNKYNYDDYFMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C5C3=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: Functional groups such as methoxy, methylbutoxy, and oxolan-2-ylmethyl are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves interaction with specific molecular targets and pathways. This may include:

    Binding to receptors: Interaction with specific receptors to modulate their activity.

    Enzyme inhibition: Inhibition of enzymes involved in disease pathways.

    Signal transduction: Modulation of signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Comparative Analysis of Selected 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione Derivatives

Compound Name Substituent at Position 1 Substituent at Position 2 Key Properties/Applications References
Target Compound 3-Methoxy-4-(3-methylbutoxy)phenyl Tetrahydrofuran-2-ylmethyl Enhanced lipophilicity; potential CNS activity (inferred)
1-(4-Methoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Methoxyphenyl Tetrahydrofuran-2-ylmethyl Moderate solubility; base structure for SAR studies
2-Methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Phenyl Methyl High crystallinity; used in hydrazine-based derivatization
1-Aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones Varied aryl groups 2-(Dimethylamino)ethyl Improved water solubility; evaluated for antitumor activity

Key Findings

In contrast, 2-(dimethylamino)ethyl substituents improve aqueous solubility, making them suitable for intravenous administration . Tetrahydrofuran-2-ylmethyl groups (as in the target compound) introduce conformational rigidity, which may optimize binding to hydrophobic enzyme pockets .

Synthetic Flexibility

  • The target compound’s synthesis aligns with MCR protocols described by Vydzhak and Panchishin , but its 3-methylbutoxy group requires careful optimization of reaction conditions to avoid steric hindrance during cyclization .

The tetrahydrofuran moiety may mimic natural product pharmacophores, suggesting unexplored therapeutic applications .

Biological Activity

The compound 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione , identified by its CAS number 140839-25-4, is a complex organic molecule with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C35H36N2O10C_{35}H_{36}N_{2}O_{10}, with a molecular weight of 644.67 g/mol. Its structure features a chromeno-pyrrole backbone and various functional groups that may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities through various mechanisms:

  • Enzyme Inhibition : Some derivatives have shown the ability to inhibit kinases such as FLT3 and CDKs, which are key in cancer proliferation pathways. For instance, related compounds have demonstrated potent inhibitory effects on cell cycle progression in cancer cells .
  • Apoptosis Induction : Certain analogs have been noted to induce apoptosis in cancer cell lines by promoting the suppression of critical signaling pathways (e.g., ERK, AKT) involved in cell survival .

Anticancer Properties

A study on similar compounds revealed significant antiproliferative activities against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.008 μM against MV4-11 cells, showcasing its potential as an effective anticancer agent .

Anti-inflammatory Effects

The compound's structural features suggest it may interact with nuclear receptors like RORγ, which are implicated in inflammatory responses. Selective RORc inverse agonists have been explored for treating inflammatory diseases such as psoriasis and rheumatoid arthritis .

Case Studies

  • In Vivo Efficacy : In mouse xenograft models involving MV4-11 cells, compounds structurally related to our target showed tumor regression at doses as low as 15 mg/kg. This suggests that our compound may possess similar efficacy and warrants further investigation in preclinical studies.
  • Safety Profile : Acute toxicity studies on related compounds indicated a favorable safety profile with an LD50 significantly higher than many existing chemotherapeutics, suggesting a potential for safer therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50 ValueReference
AntiproliferativeFN-15010.008 μM
Tumor RegressionMV4-11 Xenograft15 mg/kg
InflammationRORc Inverse AgonistN/A
Safety ProfileFN-1501LD50: 186 mg/kg

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound to improve yield and purity?

Answer:
Statistical Design of Experiments (DoE) is critical for systematic optimization. For example, factorial designs can identify interactions between reaction parameters (e.g., temperature, solvent polarity, catalyst loading) that influence yield and purity. Response Surface Methodology (RSM) can model nonlinear relationships and pinpoint optimal conditions with minimal experimental runs . Computational pre-screening of reaction conditions using quantum chemical calculations (e.g., Gibbs free energy profiles) may further narrow experimental variables, as demonstrated in ICReDD’s integrated computational-experimental workflows .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural and stereochemical features of this compound?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve methoxy, tetrahydrofuran, and chromenopyrrole moieties. 2D techniques (e.g., COSY, NOESY) clarify spatial arrangements of substituents.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns.
  • X-ray Crystallography : Essential for confirming absolute stereochemistry, particularly for the tetrahydrofuran-2-ylmethyl group.
  • HPLC-PDA/MS : Ensures purity and detects diastereomers or regioisomers during synthesis .

Advanced: How can computational reaction path search methods (e.g., quantum chemical calculations) guide the design of novel derivatives with enhanced bioactivity?

Answer:
Quantum mechanics/molecular mechanics (QM/MM) simulations can model transition states and predict regioselectivity in derivatization reactions. For instance:

  • Reaction Path Sampling : Identifies low-energy pathways for introducing substituents (e.g., replacing 3-methylbutoxy with bioisosteric groups).
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives with desired redox or binding properties.
  • Machine Learning (ML) : Trained on existing chromenopyrrole datasets, ML can predict solubility or metabolic stability of novel analogs .

Advanced: What methodological frameworks are effective in resolving contradictions between computational predictions and experimental reactivity data for this compound?

Answer:

  • Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out environmental artifacts.
  • Sensitivity Analysis : Test computational models against minor structural perturbations (e.g., substituent electronic effects) to identify parameter biases.
  • Multi-Technique Characterization : Use in-situ FTIR or Raman spectroscopy to detect transient intermediates not accounted for in simulations.
  • Bayesian Inference : Statistically reconcile discrepancies by updating computational priors with experimental likelihoods .

Advanced: How can multi-scale modeling frameworks integrate molecular dynamics (MD) and DFT to study this compound’s interactions with biological targets?

Answer:

  • MD Simulations : Simulate ligand-protein binding in explicit solvent (e.g., water, lipid bilayers) to assess conformational flexibility and residence time.
  • QM/MM Partitioning : Apply DFT to the ligand-binding pocket while treating the protein environment with molecular mechanics.
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for subtle structural modifications (e.g., methoxy → ethoxy substitution).
  • Validation : Compare MD-predicted binding poses with X-ray crystallography or cryo-EM data .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis/purification steps due to potential volatile byproducts.
  • Waste Disposal : Segregate halogenated or toxic waste according to institutional guidelines.
  • Emergency Preparedness : Maintain spill kits and ensure access to Safety Data Sheets (SDS) for all reagents .

Advanced: How can heterogeneous catalysis or membrane separation technologies improve the scalability of this compound’s synthesis?

Answer:

  • Heterogeneous Catalysts : Immobilized metal catalysts (e.g., Pd/C) can enhance recyclability and reduce heavy metal contamination in cross-coupling steps.
  • Membrane Reactors : Continuous flow systems with ceramic membranes can separate intermediates in real-time, improving throughput.
  • Process Analytical Technology (PAT) : In-line UV/Vis or NMR monitors reaction progress for dynamic optimization .

Advanced: What statistical methods are suitable for analyzing dose-response or structure-activity relationship (SAR) data for this compound?

Answer:

  • Partial Least Squares Regression (PLSR) : Correlates structural descriptors (e.g., logP, polar surface area) with bioactivity.
  • ANOVA with Tukey’s Test : Identifies significant differences between derivative potencies.
  • Cluster Analysis : Groups derivatives with similar SAR profiles to guide lead optimization .

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